REACTION_SMILES
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[Br:9][c:10]1[n:11][c:12]([Br:16])[cH:13][cH:14][cH:15]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[H-:8].[Na+:7].[OH:1][CH:2]1[CH2:3][O:4][CH2:5][CH2:6]1>>[O:1]([CH:2]1[CH2:3][O:4][CH2:5][CH2:6]1)[c:12]1[n:11][c:10]([Br:9])[cH:15][cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc(Br)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCOC1
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Name
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|
Type
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product
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Smiles
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Brc1cccc(OC2CCOC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |